molecular formula C21H21N5O2 B12175397 N-{5-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-3-yl}-4-methoxybenzamide

N-{5-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-3-yl}-4-methoxybenzamide

Cat. No.: B12175397
M. Wt: 375.4 g/mol
InChI Key: XPJIMYUDKOBSTJ-UHFFFAOYSA-N
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Description

N-{5-[3-(1H-Indol-3-yl)propyl]-1H-1,2,4-triazol-3-yl}-4-methoxybenzamide is a synthetic organic compound designed for research applications, particularly in the field of medicinal chemistry. This molecule is characterized by a hybrid structure featuring two privileged pharmacophores: a 1,2,4-triazole ring and a 1H-indole moiety, linked by a propyl chain and capped with a 4-methoxybenzamide group . The 1,2,4-triazole nucleus is a well-documented scaffold in drug discovery due to its extensive spectrum of biological activities. Scientific literature indicates that compounds containing the 1,2,4-triazole structure have demonstrated promising antibacterial, antifungal, antitubercular, anticancer, anti-inflammatory, anticonvulsant, and antioxidant activities in research settings . The indole ring system is another structure frequently encountered in bioactive molecules and natural products, further contributing to the compound's research value. The specific molecular framework of this compound suggests potential for investigation into multiple biochemical pathways. Researchers may find it valuable for screening against various biological targets, studying structure-activity relationships (SAR), or developing new therapeutic agents. Its mechanism of action would be highly dependent on the specific research context and is not currently fully characterized. This product is intended for research and development purposes by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

N-[5-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-3-yl]-4-methoxybenzamide

InChI

InChI=1S/C21H21N5O2/c1-28-16-11-9-14(10-12-16)20(27)24-21-23-19(25-26-21)8-4-5-15-13-22-18-7-3-2-6-17(15)18/h2-3,6-7,9-13,22H,4-5,8H2,1H3,(H2,23,24,25,26,27)

InChI Key

XPJIMYUDKOBSTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NNC(=N2)CCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Hydrazide-Isothiocyanate Cyclization

A widely used method involves reacting a hydrazide with an isothiocyanate, followed by cyclization under basic conditions. For example:

  • Hydrazide Formation : Ethyl 1H-indole-3-carboxylate undergoes hydrazinolysis with hydrazine hydrate to yield 1H-indole-3-carbohydrazide.

  • Thiosemicarbazide Synthesis : The hydrazide reacts with an isothiocyanate (e.g., 3,4-dichlorophenyl isothiocyanate) to form a thiosemicarbazide intermediate.

  • Cyclization : Treatment with aqueous KOH induces cyclization to form the 5-mercapto-1,2,4-triazole-3-thione.

Key Data :

StepReagents/ConditionsYieldReference
Hydrazide FormationHydrazine hydrate, ethanol, reflux96%
CyclizationKOH, reflux, 4 h75%

Nucleophilic Ring Closure

An alternative method employs nucleophilic attack on a succinimide intermediate. For example:

  • Succinimide Preparation : Succinic anhydride reacts with aminoguanidine to form N-guanidinosuccinimide.

  • Ring Closure : Reaction with amines (e.g., aliphatic amines) under microwave irradiation yields N-substituted triazoles.

Key Data :

StepReagents/ConditionsYieldReference
Succinimide FormationAminoguanidine, succinic anhydride
Ring ClosureMicrowave irradiation, aliphatic amines

Introduction of the 3-(1H-indol-3-yl)propyl Group

The indole-propyl substituent is introduced via alkylation or coupling reactions.

S-Alkylation Followed by Thermal Fusion

This method leverages regiospecific S-alkylation and subsequent N-alkylation via thermal migration:

  • S-Alkylation : The triazole-3-thione reacts with 3-(3-bromopropyl)-1H-indole in the presence of a base (e.g., Et₃N).

  • Thermal Fusion : Heating the S-alkylated product induces migration of the alkyl group to the nitrogen atom at position 5.

Key Data :

StepReagents/ConditionsYieldReference
S-Alkylation3-(3-Bromopropyl)-1H-indole, Et₃N, acetone
Thermal FusionNeat, 100°C, 5 min

Direct N-Alkylation

For triazoles lacking thiol groups, direct N-alkylation is feasible:

  • Bromopropyl-Indole Synthesis : 3-(3-Bromopropyl)-1H-indole is prepared via alkylation of indole with 1-bromo-3-propanol.

  • Triazole Alkylation : The triazole’s NH group reacts with the bromopropyl-indole under basic conditions (e.g., K₂CO₃).

Key Data :

StepReagents/ConditionsYieldReference
Bromopropyl-Indole Synthesis1-Bromo-3-propanol, indole, K₂CO₃
Triazole AlkylationBromopropyl-indole, K₂CO₃, acetone

Coupling the 4-Methoxybenzamide Group

The 4-methoxybenzamide moiety is introduced via amide bond formation.

Carbodiimide-Mediated Coupling

A common method uses coupling agents like HATU or DCC:

  • Benzoyl Chloride Preparation : 4-Methoxybenzoic acid is treated with thionyl chloride to form 4-methoxybenzoyl chloride.

  • Amide Coupling : The triazole’s NH group reacts with the benzoyl chloride in the presence of HATU and DIPEA.

Key Data :

StepReagents/ConditionsYieldReference
Benzoyl Chloride SynthesisSOCl₂, reflux
Amide CouplingHATU, DIPEA, DMF

Urea-Based Coupling

For triazoles with amino groups, urea derivatives can be used:

  • Urea Formation : Reaction of the triazole’s NH with 4-methoxybenzoyl isocyanate.

  • Tautomerization : In situ tautomerization yields the amide.

Key Data :

StepReagents/ConditionsYieldReference
Urea Formation4-Methoxybenzoyl isocyanate, RT

Alternative Routes

One-Pot Synthesis

A streamlined approach combines triazole synthesis and alkylation:

  • Triazole Formation : Hydrazide and isothiocyanate react to form the triazole-3-thione.

  • Simultaneous Alkylation : Addition of 3-(3-bromopropyl)-1H-indole during cyclization.

Key Data :

StepReagents/ConditionsYieldReference
One-Pot SynthesisKOH, 3-(3-bromopropyl)-1H-indole

Critical Challenges and Solutions

  • Regioselectivity : Ensuring the benzamide attaches to N3 and the indole-propyl to N5 requires precise control. Using blocking groups or directing substituents (e.g., electron-withdrawing groups) improves selectivity.

  • Stability : Triazole-thiones are sensitive to oxidation. Storing intermediates under inert atmospheres prevents degradation.

  • Yield Optimization : Microwave irradiation accelerates cyclization and alkylation steps, improving yields.

Case Studies and Experimental Validation

Synthesis of Analog 5a (Schiff Base Triazole)

A related compound, 5a , was synthesized via:

  • Schiff Base Formation : Indole-acetic acid derivative reacts with an aldehyde.

  • Triazole Cyclization : Reaction with hydrazine and KOH.

Key Data :

StepReagents/ConditionsYieldReference
Schiff Base Formation4-Methoxybenzaldehyde, glacial acetic acid85%
CyclizationKOH, reflux

Comparative Analysis of Methods

MethodAdvantagesLimitations
Hydrazide-IsothiocyanateHigh regioselectivityMulti-step, sensitive intermediates
S-Alkylation-Thermal FusionShort reaction timesRequires precise thermal control
Direct N-AlkylationSimple reagentsLower yields for bulky substrates

Chemical Reactions Analysis

Types of Reactions

N-{5-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-3-yl}-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Indoxyl derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-{5-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-3-yl}-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-{5-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-3-yl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Core Structure Substituents/Modifications Biological Activity/Notes Reference
N-{5-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-3-yl}-4-methoxybenzamide 1,2,4-Triazole + Indole 4-Methoxybenzamide Potential enzyme inhibitor (theoretical)
OCM-8 (N-(3-(1H-1,2,4-triazol-1-yl)propyl)-5-(3,4,5-trifluorophenyl)oxazole-4-carboxamide) Oxazole + 1,2,4-Triazole 3,4,5-Trifluorophenyl GSK-3β inhibitor (IC₅₀: 12 nM)
OCM-9 (N-(3-(1H-1,2,4-triazol-1-yl)propyl)-5-(3-fluoro-4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide) Oxazole + 1,2,4-Triazole 3-Fluoro-4-(trifluoromethoxy)phenyl GSK-3β inhibitor (IC₅₀: 8 nM)
3e (N-(3-fluoro-1-(1H-1,2,4-triazol-1-yl)propyl)-4-methoxybenzamide) 1,2,4-Triazole + Fluorinated 3-Fluoro-propyl + 4-methoxybenzamide Synthetic intermediate; no activity reported
4-({5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)butanamides Oxadiazole + Indole Sulfanyl-butanimide + substituted phenyl Urease inhibitors (IC₅₀: 0.7–18.4 µM)

Key Observations

Core Heterocycle Impact :

  • The triazole-indole hybrid in the target compound contrasts with oxazole-triazole hybrids (OCM-8 to OCM-11), which exhibit potent GSK-3β inhibition (IC₅₀: 8–12 nM) due to electron-withdrawing substituents like trifluoromethyl groups .
  • Replacement of triazole with oxadiazole (as in urease inhibitors) reduces steric bulk, enhancing enzyme binding .

Substituent Effects :

  • The 4-methoxybenzamide group in the target compound may improve solubility compared to halogenated aryl groups (e.g., OCM-9’s trifluoromethoxy group) but could reduce target affinity .
  • Fluorination (e.g., compound 3e ) increases metabolic stability but requires optimization to avoid cytotoxicity .

Biological Activity :

  • Urease inhibitors with oxadiazole-indole scaffolds (IC₅₀: 0.7 µM) outperform classical inhibitors like thiourea (IC₅₀: 21 µM), suggesting the indole-propyl chain enhances binding .
  • The absence of activity data for the target compound highlights a gap in experimental validation compared to well-characterized analogs .

Biological Activity

N-{5-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-3-yl}-4-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring linked to an indole moiety and a methoxy-substituted benzamide. Its molecular formula is C21H20FN5OC_{21}H_{20}FN_{5}O with a molecular weight of 377.4 g/mol. The structure can be represented as follows:

PropertyValue
Molecular Formula C21H20FN5O
Molecular Weight 377.4 g/mol
IUPAC Name This compound
InChI Key AMKKSGPTVGQOMU-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the Indole Moiety : Indole can be synthesized through Fischer indole synthesis.
  • Triazole Ring Formation : The triazole ring is formed via cyclization reactions involving hydrazine derivatives.
  • Coupling Reactions : The final step involves coupling the synthesized intermediates to form the target compound.

Anticancer Activity

Recent studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer).
Cell LineIC50 (µM)
MCF-72.2 - 4.4
HCT1163.7
A5495.3

These results indicate that the compound can inhibit cell proliferation effectively at low micromolar concentrations, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µM)
Staphylococcus aureus16
Enterococcus faecalis8

These findings suggest that it may serve as a promising lead for developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. This interaction can modulate their activity, leading to antiproliferative effects in cancer cells and inhibition of bacterial growth.

Case Studies

Several research studies have focused on this compound's biological activity:

  • Antiproliferative Study : A study comparing its activity with known anticancer drugs like doxorubicin showed that while doxorubicin had a broader spectrum of activity, the new compound exhibited selective potency against specific cancer cell lines .
  • Antimicrobial Evaluation : Another study highlighted its effectiveness against resistant strains of bacteria, indicating potential utility in treating infections where conventional antibiotics fail .

Q & A

Q. What computational tools are effective for predicting ADMET properties?

  • Methodological Answer :
  • SwissADME : Predict logP (lipophilicity), blood-brain barrier penetration, and CYP450 interactions .
  • Mold² descriptors : Generate molecular fingerprints for toxicity risk assessment (e.g., hepatotoxicity) .
  • Molecular dynamics (MD) : Simulate membrane permeability using CHARMM force fields .

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